molecular formula C15H16F3N3O B2933202 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034453-43-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2933202
CAS No.: 2034453-43-3
M. Wt: 311.308
InChI Key: RNTRDVXVGWRHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the ortho position and a pyrazole-containing ethylamine side chain. The pyrazole ring is dimethyl-substituted at the 1- and 5-positions, conferring steric and electronic effects that influence its reactivity and intermolecular interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-9-11(20-21(10)2)7-8-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTRDVXVGWRHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Alkylation: : The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

  • Amidation: : The final step involves the reaction of the alkylated pyrazole with 2-(trifluorom

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its pharmacological potential. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable pharmacophore in drug design.

Chemical Structure:

  • Molecular Formula: C13H14F3N3O
  • Molecular Weight: 299.27 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
A54926.00

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases: The compound has been shown to inhibit Aurora-A kinase, a critical regulator of cell division, with an IC50 value of 0.067 µM .
  • Induction of Apoptosis: Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest: The compound causes cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .

3. Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. The trifluoromethyl group is known to enhance the anti-inflammatory activity by modulating cytokine production and reducing inflammation markers.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cells: A recent study demonstrated that compounds with similar structures significantly inhibited MCF7 cell growth with an IC50 value lower than that of standard chemotherapeutics .
  • Aurora-A Kinase Inhibition: Research indicated that compounds targeting Aurora-A kinase could lead to effective treatments for various cancers, emphasizing the importance of this pathway in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Pharmacological Relevance

The table below compares key structural and functional attributes of the target compound with related benzamide derivatives:

Compound Name Molecular Features Biological Targets/Applications Key References
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide Trifluoromethyl, pyrazole-ethylamide Potential kinase/DNA-binding protein inhibition (inferred from docking studies in )
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, methylbenzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Thioether-linked triazole, trifluoromethyl PanK inhibition (antimicrobial/antitubercular activity)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Isoindole-dione, phenylpropanamide, dimethylpyrazole Not specified; likely cytotoxic or enzyme inhibition
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Isoxazole-thioether, nitro-trifluoromethyl Anticancer, antiviral, antiplatelet aggregation
Key Observations:

Trifluoromethyl Group : Present in the target compound and others (e.g., ), this group enhances binding affinity to hydrophobic protein pockets and improves bioavailability .

Pyrazole vs.

Side Chain Flexibility : The ethyl linker in the target compound may improve conformational adaptability compared to rigid thioether-linked analogs (), aiding target engagement .

Hydrogen Bonding and Crystallinity

However, the pyrazole nitrogen and amide carbonyl can participate in intermolecular hydrogen bonds, influencing packing efficiency and solubility .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:
  • Step 1 : React 1,5-dimethyl-1H-pyrazole-3-ethylamine with 2-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the amide bond .
  • Step 2 : Purification via recrystallization (e.g., ethyl acetate/light petroleum ether) yields the final compound with ~85% purity. Melting points and spectroscopic data (¹H NMR, IR) confirm structural integrity .
  • Key Considerations : Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

Table 1 : Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1DMF, K₂CO₃, RT8595%
2Ethyl acetate recrystallization77–8599%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify proton environments (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, trifluoromethyl benzamide protons at δ 7.5–8.1 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and CF₃ group vibrations (~1120 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal stability of this compound?

  • Methodological Answer :
  • Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) reveals N–H···O and C–H···F interactions stabilizing the lattice .
  • π-Stacking : Aromatic stacking between benzamide and pyrazole rings contributes to dense packing, as observed in similar benzamide derivatives .
  • Table 2 : Key Hydrogen-Bond Parameters (from X-ray data)
Donor–AcceptorDistance (Å)Angle (°)Symmetry CodeReference
N1–H1···O12.89165-x+2, -y+1
C4–H4···F23.12145x+1, y, z

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution on the CF₃ group .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O)→σ*(C–F)) stabilizing the benzamide moiety .

Q. How can structure-activity relationship (SAR) studies guide biological evaluation?

  • Methodological Answer :
  • Modify Substituents : Replace the trifluoromethyl group with Cl or NO₂ to assess impact on bioactivity (e.g., enzyme inhibition) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging pyrazole derivatives’ known roles .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures to identify discrepancies (e.g., <0.05 Å variance acceptable) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the benzamide group) that may explain solid-state vs. solution differences .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying purity levels?

  • Methodological Answer :
  • Impurity Source : Residual solvents (e.g., DMF) or unreacted starting materials (e.g., trifluoromethylbenzoyl chloride) may persist if purification steps (column chromatography, recrystallization) are inadequate .
  • Mitigation : Optimize reaction stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and employ gradient HPLC for purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.